Cas no 1036614-40-0 (3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-amine)

3-(3-Methyl-1,2,4-oxadiazol-5-yl)thiophen-2-amine is a heterocyclic compound featuring a thiophene core substituted with an amino group and a 3-methyl-1,2,4-oxadiazole moiety. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The oxadiazole ring enhances metabolic stability and binding affinity, while the thiophene scaffold contributes to π-electron delocalization, beneficial for designing bioactive molecules. Its well-defined reactivity allows for further functionalization, enabling applications in drug discovery, particularly for targeting enzyme inhibition or receptor modulation. The compound's synthetic versatility and structural features make it a promising candidate for developing novel therapeutic agents or materials with tailored properties.
3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-amine structure
1036614-40-0 structure
Product name:3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-amine
CAS No:1036614-40-0
MF:C7H7N3OS
MW:181.214979410172
CID:5069116

3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-amine Chemical and Physical Properties

Names and Identifiers

    • 3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-amine
    • 2-Thiophenamine, 3-(3-methyl-1,2,4-oxadiazol-5-yl)-
    • Inchi: 1S/C7H7N3OS/c1-4-9-7(11-10-4)5-2-3-12-6(5)8/h2-3H,8H2,1H3
    • InChI Key: LLZRLOYSDRYWMU-UHFFFAOYSA-N
    • SMILES: C1(ON=C(C)N=1)C1C=CSC=1N

3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2199-0335-1g
3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-amine
1036614-40-0 95%+
1g
$567.0 2023-09-06
TRC
M214086-1g
3-(3-Methyl-1,2,4-oxadiazol-5-yl)thiophen-2-amine
1036614-40-0
1g
$ 815.00 2022-06-04
Life Chemicals
F2199-0335-0.25g
3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-amine
1036614-40-0 95%+
0.25g
$511.0 2023-09-06
Life Chemicals
F2199-0335-5g
3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-amine
1036614-40-0 95%+
5g
$1701.0 2023-09-06
Life Chemicals
F2199-0335-2.5g
3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-amine
1036614-40-0 95%+
2.5g
$1134.0 2023-09-06
TRC
M214086-500mg
3-(3-Methyl-1,2,4-oxadiazol-5-yl)thiophen-2-amine
1036614-40-0
500mg
$ 525.00 2022-06-04
TRC
M214086-100mg
3-(3-Methyl-1,2,4-oxadiazol-5-yl)thiophen-2-amine
1036614-40-0
100mg
$ 135.00 2022-06-04
Life Chemicals
F2199-0335-0.5g
3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-amine
1036614-40-0 95%+
0.5g
$538.0 2023-09-06
Life Chemicals
F2199-0335-10g
3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-amine
1036614-40-0 95%+
10g
$2381.0 2023-09-06

Additional information on 3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-amine

Introduction to 3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-amine (CAS No. 1036614-40-0)

3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-amine, identified by the Chemical Abstracts Service Number (CAS No.) 1036614-40-0, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic amine features a unique structural framework comprising a thiophene ring linked to an 1,2,4-oxadiazole moiety, further substituted with a methyl group and an amine functional group. The combination of these structural elements imparts distinct chemical and biological properties, making it a valuable scaffold for drug discovery and development.

The thiophene core is a well-documented pharmacophore in medicinal chemistry, known for its role in modulating various biological pathways. Its aromatic stability and ability to engage in hydrogen bonding make it a preferred component in the design of bioactive molecules. The presence of the 1,2,4-oxadiazole ring enhances the compound's potential bioactivity by introducing additional hydrogen bond donors and acceptors, as well as electronic conjugation with the thiophene moiety. This structural configuration not only influences the compound's solubility and metabolic stability but also its interaction with biological targets.

In recent years, there has been growing interest in 3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-amine due to its promising pharmacological profile. Studies have demonstrated its potential as an intermediate in the synthesis of novel therapeutic agents targeting various diseases. The compound's ability to cross-react with other functional groups allows for further derivatization, enabling researchers to fine-tune its biological activity. This flexibility has made it a focal point in synthetic organic chemistry and drug design.

One of the most compelling aspects of 3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-amine is its reported efficacy in inhibiting certain enzymes and receptors associated with inflammatory and infectious diseases. Preclinical studies have shown that derivatives of this compound exhibit significant anti-inflammatory properties by modulating cytokine production and inhibiting key signaling pathways. Additionally, its structural motif has been explored for its potential antiviral and antibacterial activities, highlighting its broad therapeutic scope.

The synthesis of 3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-amine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and metal-mediated cyclizations, have been employed to construct the complex heterocyclic framework efficiently. These synthetic strategies not only enhance the accessibility of the compound but also pave the way for scalable production processes suitable for industrial applications.

From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding interactions of 3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-am ine with biological targets. These simulations have provided insights into its binding affinity and mode of action at the molecular level. By leveraging computational tools such as molecular dynamics (MD) simulations and quantum mechanical (QM) calculations, researchers can predict potential drug-like properties and optimize lead structures before moving into expensive experimental validations.

The pharmaceutical industry has taken note of the versatile applications of 3-(3-methyl -1,2 ,4 -oxadiazol -5 -yl )thiophen - 2 - am ine as a building block for drug candidates. Its incorporation into novel molecular frameworks has led to several patents being filed by pharmaceutical companies aiming to develop next-generation therapeutics. The compound's unique combination of structural features makes it particularly attractive for designing molecules with improved pharmacokinetic profiles and reduced side effects.

As research progresses, the exploration of 3-(3-methyl -1 , 2 , 4 - oxadiazol -5 - yl )thiophen - 2 - am ine (CAS No. 1036614 -40 -0) is expected to yield more groundbreaking discoveries in drug development. The integration of traditional synthetic chemistry with modern biotechnological approaches will further enhance our understanding of its potential applications. Collaborative efforts between academia and industry are crucial in translating these findings into tangible therapeutic solutions that address unmet medical needs.

In conclusion, 3 -( 3 -methyl - 1 , 2 , 4 - oxadiazol -5 - yl ) thiophen - 2 - am ine stands as a testament to the ingenuity of medicinal chemists in harnessing complex molecular architectures for therapeutic benefit. Its unique structural features combined with promising pharmacological properties position it as a cornerstone in modern drug discovery efforts. As we continue to unravel its full potential, this compound will undoubtedly play a pivotal role in shaping future therapeutic strategies across various disease domains.

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